1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one is a synthetic compound with potential applications in scientific research. This compound belongs to the class of spiroketals and has been found to exhibit interesting biological properties. In
Mechanism of Action
The mechanism of action of 1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one involves its interaction with the dopamine D3 receptor. It acts as a competitive antagonist at this receptor, which results in a decrease in the activity of the mesolimbic dopamine system. This system is involved in the reward pathway, which is implicated in drug addiction and other neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the dopamine D3 receptor. It has been shown to decrease the activity of the mesolimbic dopamine system, which results in a decrease in the rewarding effects of drugs of abuse. Additionally, it has been found to decrease the expression of the c-fos gene in the nucleus accumbens, which is a marker of neuronal activity.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one in lab experiments is its selectivity for the dopamine D3 receptor. This allows for the investigation of the role of this receptor in various neuropsychiatric disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental protocols.
Future Directions
There are several future directions for the research on 1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one. One potential avenue is the investigation of its potential therapeutic applications in the treatment of drug addiction and other neuropsychiatric disorders. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in scientific research.
Synthesis Methods
The synthesis of 1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one involves a multi-step process. The starting material is 2,2,2-trifluoroacetic acid, which is reacted with phenylmagnesium bromide to form the corresponding phenyl ketone. This ketone is then reacted with a spirocyclic lactam to form the spiroketal ring system. The final step involves the introduction of a methoxy group at the para position of the phenyl ring using a palladium-catalyzed coupling reaction.
Scientific Research Applications
1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one has been found to exhibit interesting biological properties, which make it a potential candidate for scientific research. One of the primary applications of this compound is in the field of neuroscience. It has been shown to act as a selective dopamine D3 receptor antagonist, which makes it a potential therapeutic agent for the treatment of drug addiction and other neuropsychiatric disorders.
properties
IUPAC Name |
1-phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3/c18-17(19,20)15(23)21-8-4-7-16(11-21)13(22)9-14(16)24-10-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGVEWLLADAQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C(F)(F)F)C(CC2=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.